molecular formula C10H7F3O B7877916 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene CAS No. 890839-62-0

1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene

Cat. No.: B7877916
CAS No.: 890839-62-0
M. Wt: 200.16 g/mol
InChI Key: IKGNZIALFAQKTH-UHFFFAOYSA-N
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Description

1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring a benzene ring with two key functional groups:

  • A trifluoromethyl (-CF₃) group at the ortho position (position 2).
  • A propargyloxy (prop-2-yn-1-yloxy) group at the para position (position 1).

This structure combines the electron-withdrawing properties of the trifluoromethyl group with the reactive alkyne moiety of the propargyloxy substituent, making it valuable in catalysis, medicinal chemistry, and materials science. Its synthesis typically involves alkylation of phenolic precursors with propargyl bromide under basic conditions, as seen in analogous compounds like 1,3-bis((3-bromo-prop-2-yn-1-yl)oxy)benzene .

Properties

IUPAC Name

1-prop-2-ynoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-7-14-9-6-4-3-5-8(9)10(11,12)13/h1,3-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGNZIALFAQKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705169
Record name 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-62-0
Record name 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Protocol

  • Base Selection : Sodium hydride (NaH) or potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates phenoxide formation.

  • Reaction Conditions : A molar ratio of 1:1.2 (phenol:propargyl bromide) under reflux (60–80°C) for 6–12 hours.

  • Workup : Quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate).

Challenges and Optimizations

  • Propargyl Bromide Handling : Propargyl bromide’s volatility and toxicity necessitate careful temperature control and inert atmospheres. Substituting propargyl mesylate or tosylate improves stability.

  • Yield Limitations : Competing elimination reactions (e.g., formation of allenyl ethers) reduce yields. Using bulky bases like NaH minimizes side reactions.

Representative Data

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
2-(Trifluoromethyl)phenolNaHTHF60858
2-(Trifluoromethyl)phenolKOHDMF801242

Palladium-Catalyzed Cross-Coupling: Aryl Halides and Propargyl Alcohol Derivatives

Transition-metal catalysis offers an alternative route, particularly for substrates resistant to nucleophilic substitution. A Pd-catalyzed coupling between 1-bromo-2-(trifluoromethyl)benzene and a propargyl alcohol derivative (e.g., propargyl tosylate) enables direct C–O bond formation.

Key Mechanistic Insights

  • Catalyst System : PdCl₂(PPh₃)₂ with CuI as a co-catalyst in triethylamine (NEt₃) and DMF.

  • Ligand Effects : Bulky phosphine ligands (e.g., XPhos) enhance catalytic activity by stabilizing Pd intermediates.

Procedure

  • Substrate Preparation : Propargyl alcohol is converted to its tosylate ester using TsCl and KOH in diethyl ether.

  • Coupling Reaction : 1-Bromo-2-(trifluoromethyl)benzene (1.2 equiv), propargyl tosylate (1 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%) in DMF at 80°C for 24 hours.

  • Purification : Column chromatography (hexane → hexane/ethyl acetate gradient).

Performance Metrics

Catalyst Loading (mol%)LigandSolventYield (%)
5PPh₃DMF67
5XPhosToluene72

Nucleophilic Aromatic Substitution: Propargyl Oxide and Trifluoromethyl-Substituted Aryl Halides

Electron-deficient aromatic rings, such as those bearing trifluoromethyl groups, can undergo nucleophilic substitution under forcing conditions. This method involves displacing a halogen atom on 1-bromo-2-(trifluoromethyl)benzene with a propargyl oxide nucleophile.

Reaction Parameters

  • Base : Potassium tert-butoxide (t-BuOK) or sodium hydride in DMF.

  • Temperature : 100–120°C for 24–48 hours.

Limitations

  • Ring Deactivation : The electron-withdrawing trifluoromethyl group reduces reactivity, necessitating high temperatures and prolonged reaction times.

  • Byproducts : Competing hydrolysis or elimination pathways require stringent anhydrous conditions.

Optimized Conditions

Aryl HalideNucleophileBaseYield (%)
1-Bromo-2-(trifluoromethyl)benzenePropargyl oxidet-BuOK35

Mitsunobu Reaction: Etherification via Reductive Coupling

The Mitsunobu reaction couples 2-(trifluoromethyl)phenol with propargyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases and operates under mild conditions.

Protocol

  • Reagents : DEAD (1.2 equiv), PPh₃ (1.2 equiv) in THF at 0°C to room temperature.

  • Workup : Filtration through celite and solvent evaporation.

Advantages and Drawbacks

  • Efficiency : High regioselectivity and yields (up to 75%).

  • Cost : Expensive reagents and challenges in scaling limit industrial applicability.

Comparative Analysis of Methodologies

MethodYield (%)CostScalabilityFunctional Group Tolerance
Williamson Synthesis42–58LowHighModerate
Pd-Catalyzed Coupling67–72HighModerateHigh
Nucleophilic Substitution35LowLowLow
Mitsunobu Reaction75HighLowHigh

Chemical Reactions Analysis

Types of Reactions: 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a) 1-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene (CAS: N/A; )
  • Structure : Fluorine (ortho) and allyloxy (para).
  • Key Differences: Fluorine vs. trifluoromethyl: Fluorine is less electron-withdrawing than -CF₃, altering aromatic ring reactivity. Allyloxy vs.
  • Applications : Allyl ethers are often used in polymer chemistry, while propargyl derivatives excel in catalytic transformations (e.g., Au-catalyzed isomerization) .
b) 1-(2-Propen-1-yloxy)-3-(trifluoromethyl)benzene (CAS: 585-49-9; )
  • Structure : Trifluoromethyl (meta, position 3) and allyloxy (para).
  • Key Differences :
    • Substituent position : Trifluoromethyl at meta reduces steric hindrance compared to ortho placement.
    • Reactivity : The allyloxy group may undergo electrophilic substitution more readily than propargyloxy due to conjugation stability.

Functional Group Variations

a) 1-(Prop-2-ynyloxy)-2-(trifluoromethoxy)benzene (CAS: 352314-76-2; )
  • Structure : Combines propargyloxy (para) and trifluoromethoxy (-OCF₃, ortho).
  • Key Differences: -OCF₃ vs. Dual electron-withdrawing groups: Enhances electrophilic aromatic substitution resistance but may stabilize negative charges in intermediates.
b) 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene (CAS: 910468-48-3; )
  • Structure : Bromoethoxy (para) and trifluoromethyl (ortho).
  • Key Differences :
    • Bromoethoxy as a leaving group: Facilitates nucleophilic substitution reactions, unlike the propargyloxy group, which participates in alkyne-specific chemistry.
    • Molecular weight : Higher (269.06 g/mol) due to bromine, impacting pharmacokinetics in drug design.
a) 1,3-Bis((3-bromo-prop-2-yn-1-yl)oxy)benzene ()
  • Structure : Two propargyloxy groups (meta to each other) with bromine substituents.
  • Comparison: Dipropargyl systems enable intramolecular hydroarylation (e.g., Au-catalyzed cyclization to form fused rings), whereas the monopropargyl target compound may undergo simpler alkyne transformations . Bromine substituents offer sites for further functionalization (e.g., cross-coupling), unlike the non-halogenated target compound.
b) But-3-yn-2-ylbenzene ()
  • Structure : Terminal alkyne directly attached to benzene.
  • Comparison: Lack of oxygen reduces polarity and hydrogen-bonding capacity. Synthetic utility: Terminal alkynes are preferred for Sonogashira coupling, while propargyl ethers require activation for similar reactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₀H₇F₃O 200.16 -CF₃, propargyloxy
1-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene C₉H₉FO 152.17 -F, allyloxy
1-(2-Propen-1-yloxy)-3-(trifluoromethyl)benzene C₁₀H₉F₃O 202.17 -CF₃ (meta), allyloxy
1-(Prop-2-ynyloxy)-2-(trifluoromethoxy)benzene C₁₀H₆F₄O₂ 258.15 -OCF₃, propargyloxy

Trends :

  • Propargyloxy groups increase molecular weight compared to allyloxy analogs.
  • Trifluoromethyl and trifluoromethoxy groups significantly elevate molecular weight and polarity.

Biological Activity

1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene, also known by its CAS number 17061-88-0, is an organic compound characterized by a trifluoromethyl group attached to a benzene ring and a prop-2-yn-1-yloxy substituent. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

The molecular formula of this compound is C10H7F3O, with a molecular weight of 200.16 g/mol. The trifluoromethyl group significantly influences the compound's reactivity and interaction with biological systems, making it a subject of interest for further research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate biochemical pathways through:

Molecular Targets:

  • Enzymes
  • Receptors
  • Other proteins

Pathways Involved:
The compound may alter protein conformation or bind to active sites, thereby influencing metabolic processes and signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of trifluoromethyl-substituted phenols possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study:
In a study evaluating the antibacterial activity of various compounds, derivatives with similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Compound StructureActivity Against S. aureusActivity Against E. coli
Trifluoromethyl Derivative AMIC = 44 nMMIC = 200 nM
Trifluoromethyl Derivative BMIC = 180 nMNot Active

Cytotoxicity

The cytotoxic effects of this compound have also been explored. Studies indicate that certain concentrations can lead to cell death in cancer cell lines, highlighting its potential as an anticancer agent.

Research Findings:
A recent investigation into the cytotoxicity of related compounds revealed IC50 values in the nanomolar range for several cancer cell lines, suggesting promising therapeutic potential .

Applications in Medicinal Chemistry

Due to its unique structure, this compound serves as a valuable building block in organic synthesis and medicinal chemistry.

Potential Applications Include:

  • Development of new antimicrobial agents.
  • Synthesis of complex organic molecules.
  • Exploration as a CFTR modulator in cystic fibrosis research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution between 2-(trifluoromethyl)phenol and propargyl bromide. Optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity .
  • Base choice : Potassium carbonate or sodium hydride promotes deprotonation of the phenolic OH group .
  • Temperature control : Reactions are typically conducted under reflux (80–100°C) for 6–12 hours to maximize yield .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Purity is confirmed by NMR (¹H/¹³C) and GC-MS .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and torsional strain between the propargyl ether and trifluoromethyl groups .
  • Spectroscopy :

  • ¹H NMR: Propargyl protons appear as a triplet (~δ 4.7 ppm), while the trifluoromethyl group causes deshielding in adjacent aromatic protons .
  • ¹⁹F NMR: A singlet near δ -60 ppm confirms the CF₃ group .
    • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 229.068) .

Advanced Research Questions

Q. How does the propargyl ether moiety influence reactivity in click chemistry applications?

  • Mechanistic insight : The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Key factors:

  • Catalyst system : CuSO₄·5H₂O with sodium ascorbate in THF/H₂O (3:1) at 25°C achieves >90% conversion .
  • Steric effects : The trifluoromethyl group at the ortho position slightly hinders regioselectivity, favoring 1,4-triazole isomers .
    • Applications : Triazole derivatives are screened for antimicrobial activity (e.g., MIC values against E. coli: 8–32 µg/mL) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Disorder modeling : The propargyl group may exhibit rotational disorder. SHELXL’s PART instruction splits occupancy between two orientations .
  • Hydrogen placement : Riding models approximate H-atom positions, but propargyl CH protons require refinement with isotropic displacement parameters .
  • Validation tools : The CIF file is cross-checked using PLATON’s ADDSYM to detect missed symmetry .

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • DFT studies : B3LYP/6-311++G(d,p) calculations reveal:

  • Electrostatic potential : The CF₃ group creates a strong electron-withdrawing field (-0.45 e⁻/Ų), polarizing the aromatic ring .
  • Frontier orbitals : LUMO (-1.8 eV) localizes on the alkyne, supporting electrophilic attack in cycloadditions .
    • MD simulations : Solvent effects (e.g., DMSO vs. water) on reaction kinetics are modeled using GROMACS .

Q. What strategies address contradictions in reaction yield data across different synthetic protocols?

  • DOE (Design of Experiments) : A factorial design evaluates variables (base concentration, solvent polarity, temperature). For example, ANOVA reveals temperature as the most significant factor (p < 0.01) .
  • In situ monitoring : ReactIR tracks alkyne consumption (peak at 2100 cm⁻¹) to identify incomplete reactions due to side-product formation .

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